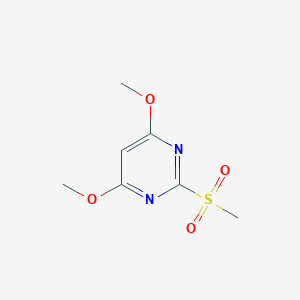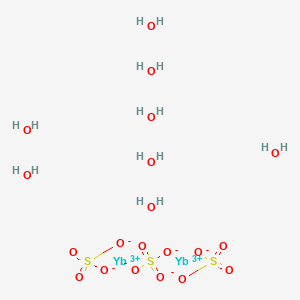
Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate, also known as Methyl D-galactopyranoside, is a chemical compound that is widely used in scientific research. This molecule is a derivative of D-galactose, a monosaccharide that is commonly found in many natural products. Methyl D-galactopyranoside is a white crystalline powder that is soluble in water and has a sweet taste.
Mécanisme D'action
Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside is a competitive inhibitor of enzymes that hydrolyze glycosidic bonds. It binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. The mechanism of action of Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside has been extensively studied, and it is a well-established tool for the study of enzyme kinetics.
Effets Biochimiques Et Physiologiques
Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside has no known biochemical or physiological effects in humans. It is not metabolized by the body and is excreted unchanged in the urine. However, in bacteria, Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside can be transported into the cell by specific transporters and can be metabolized by specific enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside has several advantages for lab experiments. It is a well-established tool for the study of enzyme kinetics and carbohydrate metabolism. It is also relatively inexpensive and easy to obtain. However, Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside has some limitations. It is not suitable for in vivo experiments, as it has no known physiological effects in humans. It is also not suitable for studying the effects of glycosylation in complex biological systems.
Orientations Futures
There are several future directions for the study of Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside. One area of research is the development of new biosensors for the detection of carbohydrates. Another area of research is the development of new enzyme inhibitors based on the structure of Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside. Additionally, the study of the transport and metabolism of Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside in bacteria could lead to the development of new antibiotics that target bacterial glycosylation pathways.
Conclusion:
In conclusion, Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside is a widely used tool in scientific research for the study of carbohydrate metabolism and glycosylation. It is a competitive inhibitor of enzymes that hydrolyze glycosidic bonds and is commonly used as a substrate for these enzymes. Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside has no known biochemical or physiological effects in humans and is relatively easy to obtain and inexpensive. While it has some limitations, Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside has several future directions for research, including the development of new biosensors and enzyme inhibitors.
Méthodes De Synthèse
Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside can be synthesized by the reaction of D-galactose with methanol in the presence of an acid catalyst. The reaction is typically carried out at high temperatures and pressures to increase the yield of the product. The resulting compound can be purified by recrystallization or chromatography.
Applications De Recherche Scientifique
Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside is widely used in scientific research as a substrate for enzymes that hydrolyze glycosidic bonds. This molecule is commonly used in the study of carbohydrate metabolism and glycosylation. It is also used as a probe to study the binding specificity of lectins, which are proteins that bind to specific carbohydrate structures. Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside is also used in the development of biosensors for the detection of carbohydrates.
Propriétés
Numéro CAS |
18486-38-9 |
|---|---|
Nom du produit |
Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |
Formule moléculaire |
C8H14O7 |
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |
InChI |
InChI=1S/C8H14O7/c1-13-7(12)6-4(10)3(9)5(11)8(14-2)15-6/h3-6,8-11H,1-2H3/t3-,4-,5+,6-,8+/m0/s1 |
Clé InChI |
DCXMXXNUXSBWDI-UQGZVRACSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)O)O)O |
SMILES |
COC1C(C(C(C(O1)C(=O)OC)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)C(=O)OC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



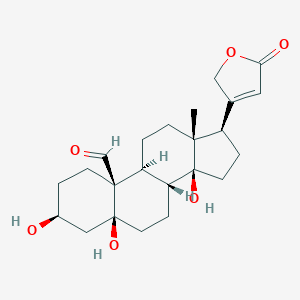
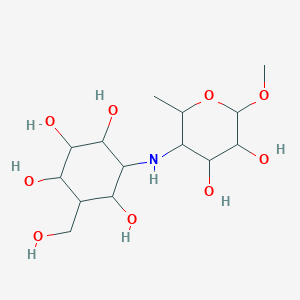

![Dispiro[5.2.5.2]hexadecan-1-one](/img/structure/B154799.png)
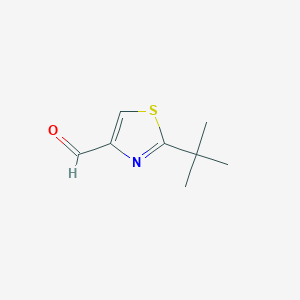


![ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B154806.png)
